6-Methoxypyridin-3-yl 2-({4-[(6-methoxypyridin-3-yl)amino]-4-oxobutanoyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
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Overview
Description
- The compound’s systematic name is quite complex, but we can break it down. It consists of a pyridine ring (6-methoxypyridin-3-yl) linked to a thiazole ring (1,3-thiazole-4-carboxylate) via a bridging moiety.
- The compound likely exhibits interesting biological properties due to its structural features.
Preparation Methods
Industrial Production: Industrial-scale production methods would require optimization and scale-up from lab-scale reactions. Typically, pharmaceutical companies keep such proprietary information confidential.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These would depend on the specific functional groups present. For example
Major Products: These would vary based on the specific reactions performed.
Scientific Research Applications
Chemistry: The compound could serve as a building block for more complex molecules.
Biology: It might exhibit biological activity, making it relevant for drug discovery.
Medicine: Potential therapeutic applications, although further research is needed.
Industry: Perhaps as an intermediate in the synthesis of other compounds.
Mechanism of Action
- Unfortunately, without specific data on this compound, we can’t provide a detailed mechanism. understanding its structure and potential targets (enzymes, receptors) would be crucial.
Comparison with Similar Compounds
Similar Compounds: We can explore related pyridine-thiazole hybrids, such as 6-methoxypyridine derivatives or thiazole-containing compounds.
Uniqueness: Highlighting its unique features would require a detailed comparison with other compounds.
Remember that while I’ve provided general information, specific details about this exact compound may be limited
Properties
Molecular Formula |
C24H27N5O6S |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
(6-methoxypyridin-3-yl) 2-[[4-[(6-methoxypyridin-3-yl)amino]-4-oxobutanoyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C24H27N5O6S/c1-14(2)11-17-22(23(32)35-16-6-10-21(34-4)26-13-16)29-24(36-17)28-19(31)8-7-18(30)27-15-5-9-20(33-3)25-12-15/h5-6,9-10,12-14H,7-8,11H2,1-4H3,(H,27,30)(H,28,29,31) |
InChI Key |
PKEOGSOVTMAPSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CCC(=O)NC2=CN=C(C=C2)OC)C(=O)OC3=CN=C(C=C3)OC |
Origin of Product |
United States |
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